molecular formula C12H15NO2 B3169243 Benzoic acid, 2-(3-piperidinyl)- CAS No. 936249-45-5

Benzoic acid, 2-(3-piperidinyl)-

Cat. No. B3169243
CAS RN: 936249-45-5
M. Wt: 205.25 g/mol
InChI Key: BAWNTPWIVXZYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzoic acid, 2-(3-piperidinyl)-” is a chemical compound with the molecular formula C12H15NO2 . It is a derivative of benzoic acid, which is a common component in a variety of pharmaceuticals and other products .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 2-(3-piperidinyl)-” consists of a benzoic acid group attached to a piperidine ring . The average mass of the molecule is 205.253 Da, and its monoisotopic mass is 205.110275 Da .

Future Directions

The future directions for “Benzoic acid, 2-(3-piperidinyl)-” could involve further exploration of its potential applications in the pharmaceutical industry. Piperidine derivatives are being increasingly used in drug discovery due to their wide range of biological activities . Additionally, research into the synthesis and properties of benzoic acid derivatives could lead to the development of new methods for the synthesis of biologically active piperidines .

properties

IUPAC Name

2-piperidin-3-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWNTPWIVXZYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-(3-piperidinyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 2-(3-piperidinyl)-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-(3-piperidinyl)-
Reactant of Route 3
Benzoic acid, 2-(3-piperidinyl)-
Reactant of Route 4
Benzoic acid, 2-(3-piperidinyl)-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzoic acid, 2-(3-piperidinyl)-
Reactant of Route 6
Benzoic acid, 2-(3-piperidinyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.